molecular formula C7H12ClNO2 B1377340 Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate CAS No. 1432684-06-4

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

Cat. No.: B1377340
CAS No.: 1432684-06-4
M. Wt: 177.63 g/mol
InChI Key: WICMAXAWPBUEJN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate ( 1432684-06-4) is a chemical reagent with a molecular formula of C 7 H 12 ClNO 2 and a molecular weight of 177.63 g/mol . This compound is characterized by its high purity, typically offered at ≥95% . It is supplied and handled as a dangerous good, classified under UN# 2811 and packing group III . As a versatile synthetic building block, its structure, featuring both chloro and imino functional groups, makes it a valuable electrophile and intermediate in organic synthesis and medicinal chemistry research . Researchers utilize this compound in the development of novel molecules, where it can serve as a key precursor for introducing the N-isopropyliminoacetate moiety into more complex structures . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research and Further Manufacturing Use Only and is strictly not for direct human use .

Properties

IUPAC Name

ethyl 2-chloro-2-propan-2-yliminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-4-11-7(10)6(8)9-5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICMAXAWPBUEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-2-[(propan-2-yl)imino]acetate typically involves the reaction of ethyl chloroacetate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Ethyl chloroacetate} + \text{Isopropylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol and dichloromethane.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Reduction: Reduction of the imino group can lead to the formation of the corresponding amine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloroacetic acid and isopropylamine.

    Reduction: Ethyl 2-amino-2-[(propan-2-yl)imino]acetate.

Scientific Research Applications

Organic Synthesis

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate serves as a valuable intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced by other nucleophiles, leading to diverse derivatives.
Reaction TypeDescription
Nucleophilic SubstitutionReplacement of chloro group with nucleophile
HydrolysisYields 2-chloroacetic acid and isopropylamine
ReductionForms ethyl 2-amino-2-[(propan-2-yl)imino]acetate

Research has indicated potential biological activities for this compound, including antimicrobial properties. In vitro studies have shown significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL.

Pharmaceutical Applications

The compound is explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds. Its unique functional groups allow it to interact with biomolecules, making it a candidate for creating new therapeutic agents.

Industrial Uses

In industrial settings, this compound is utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility in chemical synthesis.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of derivatives of this compound demonstrated its potential as an antimicrobial agent. This research involved testing various concentrations against clinical isolates, showcasing its effectiveness at low MIC values.

Case Study 2: Synthesis of Antibiotic Intermediates

Research into the synthesis of intermediates for cephalosporin antibiotics highlighted the role of this compound as a crucial building block in developing effective antibiotic compounds. The compound's reactivity facilitated the creation of complex structures necessary for antibiotic activity.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[(propan-2-yl)imino]acetate involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the imino group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Observations:

Arylhydrazono derivatives (e.g., ) exhibit extended conjugation, enhancing stability and enabling applications in dye chemistry or as ligands in coordination polymers. Electron-withdrawing groups (e.g., Cl, CF₃ in ) increase electrophilicity at the α-carbon, facilitating nucleophilic attack in heterocycle formation .

Synthetic Utility: Ethyl 2-chloro-2-(phenylhydrazono)acetate is widely used to synthesize pyrazole and thiazole derivatives via reactions with enaminones or thiosemicarbazides . The trifluoromethyl-substituted analog demonstrates enhanced metabolic stability in medicinal chemistry applications, attributed to the CF₃ group’s electronegativity .

Physical Properties: Higher molecular weight compounds (e.g., ) generally exhibit lower solubility in polar solvents, necessitating ethanol or DMF as reaction media . Melting points and spectral data (e.g., MS, IR) vary significantly; for example, phenylhydrazono derivatives show distinct UV-Vis absorption due to conjugated π-systems .

Stability and Reactivity

  • Trifluoromethylphenyl Derivative : The CF₃ group enhances resistance to hydrolysis compared to non-fluorinated analogs, making it suitable for prolonged reaction conditions .
  • Methylimino Analog : Faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance, but lower thermal stability .

Biological Activity

Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate, with the molecular formula C7H12ClNO2, is an organic compound that has garnered interest in various fields due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a chloro group and an imino group attached to the acetate moiety. These functional groups contribute to its reactivity and interactions with biological molecules. The chloro group can participate in nucleophilic substitution reactions, while the imino group may engage in hydrogen bonding, influencing the compound's biological activity.

Key Reactions

  • Substitution Reactions : The compound can undergo nucleophilic substitution, leading to various substituted derivatives.
  • Hydrolysis : It can hydrolyze to form 2-chloroacetic acid and isopropylamine.
  • Reduction : It may also be reduced to yield ethyl 2-amino-2-[(propan-2-yl)imino]acetate.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. In vitro assays have demonstrated significant activity against various pathogens. For instance, derivatives of similar compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

Research indicates that compounds with similar structural features exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2. For example, other derivatives have shown IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the biological activity of this compound through various bioassays. The compound was tested for its ability to inhibit cell proliferation in cancer cell lines, showing promising results in inducing apoptosis and cell cycle arrest .
    CompoundIC50 (μM)Mechanism of Action
    Ethyl derivative A15Induces apoptosis
    Ethyl derivative B21Cell cycle arrest
    Ethyl 2-chloro...TBDPotential anti-cancer activity
  • Molecular Docking Studies : Molecular docking studies have suggested that this compound has a strong binding affinity for target proteins involved in cancer progression. These studies highlight its potential as a lead compound for drug development targeting specific molecular pathways .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications to the imino and chloro groups can significantly enhance biological activity. For instance, introducing electron-donating groups has been linked with increased potency against specific targets like COX enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate
Reactant of Route 2
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.